1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid
Overview
Description
1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid: is an organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methoxybenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid can be synthesized through a multi-step process involving the reaction of piperidine with 4-methoxybenzoyl chloride under basic conditions to form the intermediate 1-(4-methoxybenzoyl)piperidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-hydroxybenzoyl)piperidine-3-carboxylic Acid.
Reduction: Formation of 1-(4-methoxybenzyl)piperidine-3-carboxylic Acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-methylbenzoyl)piperidine-3-carboxylic Acid: Similar structure but with a methyl group instead of a methoxy group.
1-(4-chlorobenzoyl)piperidine-3-carboxylic Acid: Contains a chlorine atom instead of a methoxy group.
1-(4-nitrobenzoyl)piperidine-3-carboxylic Acid: Contains a nitro group instead of a methoxy group.
Uniqueness: 1-(4-methoxybenzoyl)piperidine-3-carboxylic Acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where the methoxy group plays a crucial role .
Properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-6-4-10(5-7-12)13(16)15-8-2-3-11(9-15)14(17)18/h4-7,11H,2-3,8-9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDZBWOULBCVDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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